

# Comparative Analysis of Clinical Trial Results for hTERT-Targeting Cancer Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | mTERT (572-580) |           |
| Cat. No.:            | B1574967        | Get Quote |

This guide provides a comparative analysis of clinical trial data for cancer vaccines targeting the human telomerase reverse transcriptase (hTERT) antigen, with a focus on the **mTERT** (572-580) epitope. The information is intended for researchers, scientists, and drug development professionals, offering a structured overview of clinical efficacy, immunological responses, and experimental methodologies.

### Introduction to hTERT as a Cancer Vaccine Target

Human telomerase reverse transcriptase (hTERT) is an attractive target for cancer immunotherapy. As a catalytic subunit of the telomerase enzyme, it is overexpressed in approximately 85-90% of human cancers, while its expression is low to absent in most normal somatic cells. This tumor-associated expression profile makes it a "universal" antigen, and vaccines targeting hTERT aim to stimulate a T-cell-mediated immune response against cancer cells. The hTERT (572-580) peptide is one of several immunogenic epitopes that have been investigated. This guide focuses on UV1, a vaccine targeting this specific epitope, and compares it with other hTERT-targeting vaccine strategies.

## **Quantitative Data Summary**

The following tables summarize the clinical and immunological outcomes from key clinical trials of hTERT-targeting cancer vaccines.

Table 1: Clinical Efficacy of UV1 in Combination with Checkpoint Inhibitors in Malignant Melanoma



| Trial ID /<br>Phase          | Treatmen<br>t Arm          | No. of<br>Patients | Objective<br>Respons<br>e Rate<br>(ORR) | Complete<br>Respons<br>e (CR) | Median<br>Progressi<br>on-Free<br>Survival<br>(mPFS) | Median<br>Overall<br>Survival<br>(mOS) |
|------------------------------|----------------------------|--------------------|-----------------------------------------|-------------------------------|------------------------------------------------------|----------------------------------------|
| NCT02275<br>416 /<br>Phase I | UV1 +<br>Ipilimumab        | 12                 | 33%                                     | 8% (1/12)                     | 6.7 months                                           | 59.9<br>months                         |
| NCT03538<br>314 /<br>Phase I | UV1 +<br>Pembrolizu<br>mab | 20                 | 58%                                     | 33% (6/20)                    | 18.9<br>months                                       | Not<br>Reached                         |

Table 2: Clinical Efficacy of Other hTERT-Targeting Vaccines

| Vaccine                     | Trial ID / Phase | Cancer Type                                 | No. of Patients | Key Clinical<br>Outcome(s)                                                    |
|-----------------------------|------------------|---------------------------------------------|-----------------|-------------------------------------------------------------------------------|
| GRNVAC1<br>(Dendritic Cell) | Phase I/II       | Prostate Cancer                             | 23              | Median PFS: 5.6 months. Longer PFS correlated with immune response.           |
| GX301 (hTERT peptides)      | Phase II         | Castration-<br>Resistant<br>Prostate Cancer | 46              | Median OS: 25.1 months in the vaccine arm vs. 18.4 months in the control arm. |

Table 3: Immunological Response to hTERT Vaccination



| Vaccine | Trial ID    | Cancer Type           | % of Patients with hTERT- specific Immune Response | Assay Used                                        |
|---------|-------------|-----------------------|----------------------------------------------------|---------------------------------------------------|
| UV1     | NCT02275416 | Malignant<br>Melanoma | 100% (11/11<br>evaluable)                          | ELISpot,<br>Intracellular<br>Cytokine<br>Staining |
| GRNVAC1 | Phase I/II  | Prostate Cancer       | 65% (15/23)                                        | ELISpot                                           |

# **Experimental Protocols**

Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are summaries of the protocols used in the cited studies.

#### UV1 Vaccine Trials (e.g., NCT02275416)

- Vaccine Composition: UV1 is a synthetic peptide vaccine consisting of the hTERT (572-580) peptide. It is administered with the granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant.
- Patient Population: Patients with metastatic malignant melanoma. Key inclusion criteria included unresectable disease and specific HLA types (HLA-A2).
- Vaccine Administration: The vaccine was administered intradermally. The induction phase typically involved multiple vaccinations over the first few weeks, followed by booster vaccinations.
- Immunological Monitoring:
  - ELISpot Assay: Peripheral blood mononuclear cells (PBMCs) were collected at baseline and multiple time points post-vaccination. T-cell responses to the hTERT peptide were quantified by measuring the number of interferon-gamma (IFN-γ) secreting cells. A positive response was defined as a post-vaccination spot count significantly higher than the prevaccination count.



- Intracellular Cytokine Staining (ICS) by Flow Cytometry: This assay was used to further characterize the phenotype of the hTERT-specific T-cells (e.g., CD4+ vs. CD8+) and their ability to produce multiple cytokines (e.g., IFN-y, TNF-α).
- Clinical Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).

#### **GRNVAC1 Vaccine Trial**

- Vaccine Composition: An autologous dendritic cell (DC) vaccine. DCs were harvested from the patient, loaded ex vivo with an adenoviral vector encoding the hTERT antigen and a lysosomal targeting sequence, and then re-infused into the patient.
- Patient Population: Patients with metastatic, castration-resistant prostate cancer.
- Immunological Monitoring: T-cell responses were primarily measured by IFN-γ ELISpot assays using PBMCs stimulated with hTERT peptide pools.

# **Visualizations: Workflows and Signaling Pathways**

The following diagrams illustrate the experimental workflow for a typical cancer vaccine trial and the proposed mechanism of action for T-cell activation.



Click to download full resolution via product page



Caption: Experimental workflow for a combination cancer vaccine clinical trial.



Click to download full resolution via product page

Caption: Proposed mechanism of T-cell activation by an hTERT peptide vaccine.

#### Conclusion

The clinical data available to date for the hTERT-targeting vaccine UV1, particularly in combination with checkpoint inhibitors, demonstrates a promising safety profile, consistent induction of hTERT-specific immune responses, and encouraging clinical efficacy in patients with malignant melanoma. The high objective response rates and durable responses observed in these early-phase trials are noteworthy.

Comparison with other hTERT-targeting strategies, such as the dendritic cell-based GRNVAC1, suggests that different vaccine platforms can also effectively induce hTERT-specific T-cell responses. However, direct cross-trial comparisons are challenging due to differences in vaccine platforms, patient populations, and trial designs. The data from the GX301 trial also suggests a potential survival benefit in prostate cancer.

Future research, including results from ongoing and planned randomized phase II and III trials, will be critical to definitively establish the clinical benefit of hTERT-targeting vaccines and to identify the optimal vaccine platforms, combination strategies, and patient populations. The







ability of these vaccines to generate a targeted and lasting anti-tumor immune response remains a highly promising avenue in the field of cancer immunotherapy.

 To cite this document: BenchChem. [Comparative Analysis of Clinical Trial Results for hTERT-Targeting Cancer Vaccines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574967#clinical-trial-results-for-cancer-vaccines-targeting-mtert-572-580]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com